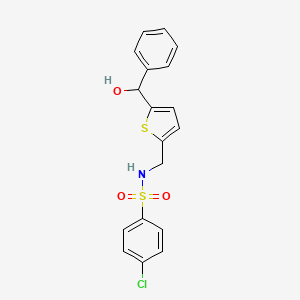

4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

4-Chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chlorinated aromatic ring and a thiophene-linked hydroxyphenylmethyl substituent. This structural motif positions it within a broader class of sulfonamides, which are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name |

4-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S2/c19-14-6-9-16(10-7-14)25(22,23)20-12-15-8-11-17(24-15)18(21)13-4-2-1-3-5-13/h1-11,18,20-21H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZSYTZURYXXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, which is then functionalized with a hydroxy(phenyl)methyl group. This intermediate is subsequently reacted with a chlorobenzene sulfonamide under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazine-Substituted Benzenesulfonamides ()

Compounds 51–55 in feature a triazin-3-yl group with varying aryl substituents (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl). These analogs are synthesized via 33-hour condensation reactions followed by ethanol reflux purification. Their melting points range from 237°C to 279°C, with electron-withdrawing groups (e.g., -CF₃ in compound 52) correlating with higher melting points due to increased crystallinity .

Thiophene-Containing Analogs ()

- 3-Chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CAS 1421497-35-9): This analog replaces the hydroxyphenyl group with a thiophene-carbonyl moiety, increasing molecular weight to 428.0 g/mol. The carbonyl group may enhance metabolic stability but reduce solubility compared to the target compound’s hydroxyl group .

- 4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (CAS 346692-38-4): Features a nitro group and ethylamino linker, contributing to a molecular weight of 390.24 g/mol. The nitro group could confer redox activity, differing from the target compound’s hydroxyphenyl-thiophene system .

Pyrazolyl and Pyridinyl Derivatives ()

Complex analogs like 4-cyano-N-[4-[[(6S)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl]thio]-5-(tert-butyl)-2-methylphenyl]benzenesulfonamide incorporate fused heterocycles.

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Biological Activity

4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 409.89 g/mol. The compound features a benzenesulfonamide moiety, which is known for its pharmacological significance, particularly in the development of anti-inflammatory and antibacterial agents.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.89 g/mol |

| IUPAC Name | This compound |

| SMILES | OC@@HCNc2ccc(cc2)N3CCOCC3=O |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways, such as lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains, including Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

- Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases.

Antimicrobial Efficacy

Recent research has demonstrated the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. A study published in MDPI reported minimum inhibitory concentrations (MICs) for various strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >125 |

These findings suggest that the compound is particularly effective against Staphylococcus aureus, indicating its potential use in treating infections caused by this pathogen.

Case Studies

- In Vivo Studies : In animal models, administration of the compound resulted in significant reductions in inflammatory markers and improved clinical outcomes in models of arthritis and other inflammatory diseases.

- Cell Culture Experiments : In vitro studies using human cell lines showed that treatment with the compound led to decreased cell viability in cancerous cells, suggesting potential anticancer properties.

Q & A

Q. Methodological Approach :

Comparative SAR Studies : Synthesize analogs with systematic substituent variations.

Dose-Response Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols .

Molecular Docking : Predict binding affinities to targets like SphK1 kinase or acps-pptase .

Advanced: What strategies can enhance the dual-targeting capability of this compound against bacterial enzymes?

Answer:

Dual targeting (e.g., acps-pptase and SphK1) requires balanced structural modifications:

- Scaffold Hybridization : Integrate thiophene (for membrane permeability) and sulfonamide (for enzyme binding) .

- Substituent Engineering :

- Hydrophobic Groups : Pivaloyl or tert-butyl moieties improve lipophilicity and membrane penetration .

- Hydrogen Bond Donors : Hydroxy or amino groups enhance interactions with catalytic residues (e.g., Lys in acps-pptase) .

Q. Validation :

- Enzyme Assays : Measure IC₅₀ values against purified targets.

- Resistance Studies : Monitor bacterial proliferation in dual-targeting vs. single-target inhibitors .

Advanced: How can researchers elucidate the mechanism of action using biochemical pathways?

Answer:

Mechanistic studies should integrate:

Metabolomic Profiling : Identify pathway disruptions (e.g., fatty acid biosynthesis via acps-pptase inhibition) using LC-MS .

Gene Knockdown : CRISPR/Cas9 silencing of target genes (e.g., acps-pptase) to confirm compound dependency .

ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species linked to bacterial apoptosis .

Case Study : Related sulfonamides disrupt bacterial lipid A biosynthesis, leading to cell wall lysis .

Advanced: What crystallographic insights are critical for structure-based drug design?

Answer:

Key parameters from X-ray data include:

- Torsion Angles : E.g., C-SO₂-N-C torsion (~75°) impacts conformational flexibility .

- Intermolecular Interactions : Hydrogen bonds between sulfonamide NH and carbonyl groups stabilize crystal packing .

- Solvent Accessibility : Hydrophobic pockets near the thiophene ring guide substituent placement for improved binding .

Application : Use Mercury Software (CCDC) to analyze packing diagrams and predict co-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.